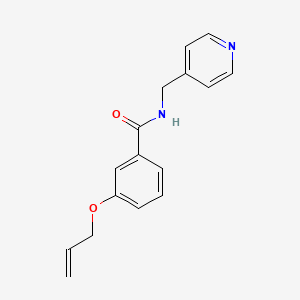
3-(allyloxy)-N-2-biphenylylbenzamide
Übersicht
Beschreibung
3-(allyloxy)-N-2-biphenylylbenzamide, also known as ABP, is a synthetic compound that has been extensively studied for its potential use in scientific research. ABP is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
Wirkmechanismus
3-(allyloxy)-N-2-biphenylylbenzamide works by covalently binding to specific amino acid residues on target proteins. This binding can either disrupt protein-protein interactions or stabilize them, depending on the specific amino acid residues involved. The covalent binding of this compound to target proteins can also lead to changes in protein conformation, which can affect protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA replication by disrupting the interaction between DNA polymerase and its accessory proteins. This compound has also been shown to inhibit protein translation by disrupting the interaction between the ribosome and its associated factors. In addition, this compound has been shown to induce apoptosis in cancer cells by targeting specific proteins involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-(allyloxy)-N-2-biphenylylbenzamide has several advantages for use in lab experiments. Its small size and ability to penetrate cell membranes make it an ideal tool for studying intracellular protein interactions. This compound also has a high affinity for its target proteins, allowing for efficient and specific labeling. However, there are also limitations to the use of this compound. Its covalent binding to target proteins can lead to irreversible changes in protein function, which may limit its use in certain experiments. In addition, this compound labeling can be affected by factors such as protein concentration and pH, which may require optimization for each experiment.
Zukünftige Richtungen
There are several future directions for the use of 3-(allyloxy)-N-2-biphenylylbenzamide in scientific research. One area of interest is the development of this compound-based probes for imaging protein interactions in live cells. Another area of interest is the use of this compound for identifying novel protein-protein interactions and potential drug targets. Finally, there is potential for the use of this compound in the development of targeted cancer therapies, as it has been shown to induce apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
3-(allyloxy)-N-2-biphenylylbenzamide has been used extensively in scientific research as a tool for studying protein-protein interactions. It is particularly useful for studying intracellular protein interactions, as it can easily penetrate cell membranes. This compound has been used to study the interactions between proteins involved in various cellular processes, including DNA replication, transcription, and translation.
Eigenschaften
IUPAC Name |
N-(2-phenylphenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-15-25-19-12-8-11-18(16-19)22(24)23-21-14-7-6-13-20(21)17-9-4-3-5-10-17/h2-14,16H,1,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXROZGXFAXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B4401472.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)


![4-[(ethylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4401493.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4401503.png)



![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4401523.png)
![3,5-dimethoxy-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4401541.png)
![N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4401542.png)

